molecular formula C16H17N3O3 B2835792 (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035017-81-1

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2835792
CAS RN: 2035017-81-1
M. Wt: 299.33
InChI Key: MCJRWLLGIDIYSG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for cancer cell survival and proliferation.

Scientific Research Applications

Chemical Transformations and Cyclization Reactions

Research into N-substituted furan-2-carboxamides, which share a structural resemblance with (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide, has shown their involvement in various chemical transformations and cyclization reactions. These compounds undergo Camps cyclization, leading to the formation of quinolin-4(1H)-ones, indicating their potential use in synthesizing complex heterocyclic compounds. Such transformations are crucial for developing new pharmaceuticals and materials with unique properties (Mochalov et al., 2016).

Polymer Chemistry and Materials Science

In polymer chemistry, acrylamide monomers bearing furan units have been synthesized to create thermoresponsive polymers. These polymers' properties can be adjusted by pH and CO2, showcasing the versatility of furan-acrylamide derivatives in smart material applications. Such materials have potential applications in drug delivery systems, responsive coatings, and environmental sensing technologies (Jiang et al., 2014).

Green Chemistry and Biotransformation

The compound's furan moiety has been utilized in green chemistry applications, particularly in ene-reduction reactions mediated by marine and terrestrial fungi. This process exemplifies the use of bio-based methods to achieve enantioselective synthesis of organic compounds, reducing reliance on traditional, environmentally harsh chemical processes. Such biotransformations are integral to developing sustainable pharmaceutical synthesis pathways (Jimenez et al., 2019).

Cycloaddition Reactions

Cycloaddition reactions involving acrylamides and nitriles have led to the formation of pyrrolo[1,2-a]pyrimidin-4(6H)-ones. These reactions demonstrate the utility of acrylamide derivatives in synthesizing nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry for creating compounds with potential therapeutic applications (Liu & Li, 2009).

Food Chemistry and Safety

Research into furan and acrylamide derivatives has implications for food chemistry, particularly in understanding the formation of potentially harmful compounds during cooking. Studies have explored strategies to mitigate acrylamide and furan in food, focusing on reducing consumer exposure to these compounds without adversely affecting food quality. Such research is vital for improving food safety and public health outcomes (Anese et al., 2013).

properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(6-5-13-2-1-9-22-13)17-7-8-19-11-18-14(10-16(19)21)12-3-4-12/h1-2,5-6,9-12H,3-4,7-8H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJRWLLGIDIYSG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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